molecular formula C19H16N2O2S B6078277 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one

2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one

Cat. No.: B6078277
M. Wt: 336.4 g/mol
InChI Key: NNOMJHNGSTYWMG-BDKUJZOCSA-N
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Description

2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a thiazolidinone ring, a methoxyphenyl group, and a phenylpropenylidene moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one typically involves the reaction of a thiazolidinone derivative with an appropriate aldehyde or ketone. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the imine bond. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promising antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.

    Medicine: The compound exhibits anti-inflammatory and anticancer properties, which are being explored for therapeutic applications in treating inflammatory diseases and cancer.

    Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. It can also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. Additionally, the compound can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function .

Comparison with Similar Compounds

2-[(4-methoxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(5E)-2-(4-methoxyphenyl)imino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-23-16-12-10-15(11-13-16)20-19-21-18(22)17(24-19)9-5-8-14-6-3-2-4-7-14/h2-13H,1H3,(H,20,21,22)/b8-5+,17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOMJHNGSTYWMG-BDKUJZOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2NC(=O)C(=CC=CC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C=C\C3=CC=CC=C3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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